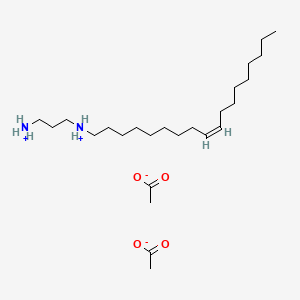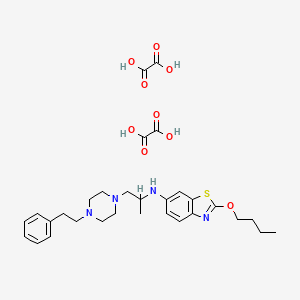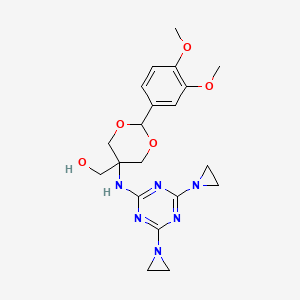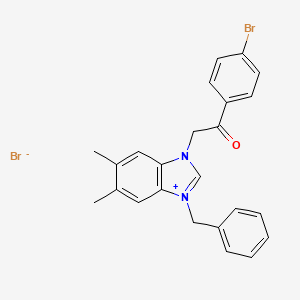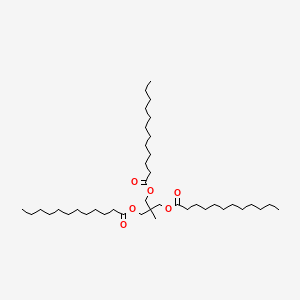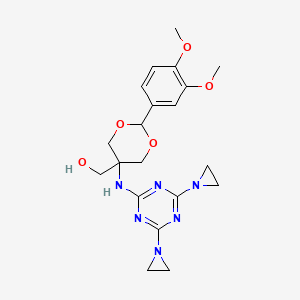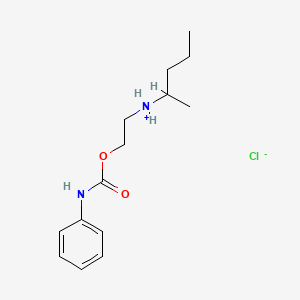
Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride is a chemical compound with the molecular formula C13H22ClNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbanilic acid moiety and a 2-((1-methylbutyl)amino)ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride typically involves the esterification of carbanilic acid with 2-((1-methylbutyl)amino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride
- Carbanilic acid, ethyl ester
Uniqueness
Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride is unique due to its specific structure and the presence of the 2-((1-methylbutyl)amino)ethyl ester group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
CAS No. |
67195-99-7 |
|---|---|
Molecular Formula |
C14H23ClN2O2 |
Molecular Weight |
286.80 g/mol |
IUPAC Name |
pentan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-3-7-12(2)15-10-11-18-14(17)16-13-8-5-4-6-9-13;/h4-6,8-9,12,15H,3,7,10-11H2,1-2H3,(H,16,17);1H |
InChI Key |
BNWXGJALTBGHBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)[NH2+]CCOC(=O)NC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


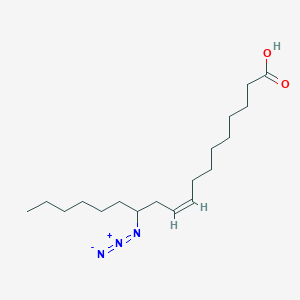
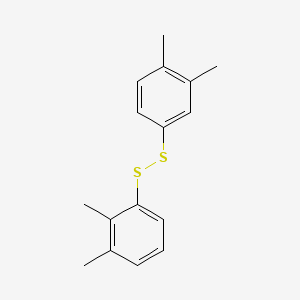


![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)
